4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one: Physicochemical Profile and Synthetic Utility in Medicinal Chemistry
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one: Physicochemical Profile and Synthetic Utility in Medicinal Chemistry
[1]
Executive Summary
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (DHDMI) represents a distinct class of cyclic hemiaminals characterized by a rigid imidazolidinone core flanked by vicinal hydroxyl groups.[1] Unlike its textile-industry analog DMDHEU (which contains unstable
Chemical Identity & Molecular Architecture[1]
DHDMI exists as a stable cyclic urea derivative.[1] The molecule possesses two chiral centers at C4 and C5.[1] While the trans-isomer is thermodynamically favored due to reduced steric strain between the hydroxyl groups, synthetic routes often yield a mixture of cis and trans diastereomers, which can be resolved or equilibrated depending on the target application.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one | |
| CAS Registry | 3923-79-3 | |
| Molecular Formula | ||
| Molecular Weight | 146.14 g/mol | |
| Appearance | White crystalline solid | Hygroscopic |
| Melting Point | 132–140 °C | Range depends on cis/trans ratio |
| Solubility | High (Water, MeOH, DMSO) | Insoluble in non-polar solvents (Hexane) |
| pKa | ~13.99 (Predicted) | Weakly acidic hydroxyls |
| H-Bond Donors | 2 | C4-OH, C5-OH |
| H-Bond Acceptors | 3 | C=O, C4-OH, C5-OH |
Synthetic Pathway & Mechanism[3][4]
The synthesis of DHDMI is a classic nucleophilic addition reaction between
Mechanistic Insight
The reaction proceeds via a stepwise attack of the urea nitrogens on the dicarbonyl backbone of glyoxal.[1]
-
First Addition: One nitrogen attacks a glyoxal aldehyde to form a linear hemiaminal.[1]
-
Cyclization: The second nitrogen attacks the remaining aldehyde, closing the five-membered ring.[1]
-
Stereochemistry: The reaction is reversible.[1] At equilibrium, the trans-isomer predominates to minimize dipole repulsion between the hydroxyls, though kinetic control can yield significant cis-isomer.[1]
Visualization: Synthesis Mechanism
Figure 1: Stepwise condensation mechanism for DHDMI synthesis. Control of pH is the rate-determining factor for purity.[1]
Experimental Protocol: Validated Synthesis
Objective: Synthesis of high-purity DHDMI from commercially available precursors. Scale: 100 mmol. Safety Warning: Glyoxal is a sensitizer.[1] DHDMI causes serious eye damage (H318).[1] Wear full PPE including safety goggles.[1]
Reagents
- -Dimethylurea (8.8 g, 100 mmol)
-
Glyoxal (40% w/w aqueous solution, 14.5 g, 100 mmol)
-
Sodium Hydroxide (1M solution, for pH adjustment)
-
Methanol (reagent grade, for washing)
Step-by-Step Methodology
-
Reaction Initiation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the
-dimethylurea and glyoxal solution. The mixture will initially be slightly acidic due to glyoxal.[1] -
pH Adjustment (Critical Step): Using a calibrated pH meter, add 1M NaOH dropwise under vigorous stirring until the pH reaches 7.0–7.5 .
-
Why: Acidic conditions (
) retard the nucleophilic attack.[1] Highly basic conditions ( ) trigger the Cannizzaro reaction, converting glyoxal to glycolic acid and lowering yield.
-
-
Incubation: Stir the mixture at room temperature (
°C) for 12–24 hours . A white precipitate will gradually form as the product crystallizes out of the aqueous medium.[1]-
Validation: Monitor consumption of glyoxal via TLC (Mobile phase: 10% MeOH in DCM) or by the disappearance of the aldehyde peak in NMR if running in
.
-
-
Isolation: Filter the white solid using a Büchner funnel.
-
Wash: Rinse the filter cake with cold methanol (
mL) to remove unreacted glyoxal and linear oligomers.[1]
-
-
Drying: Dry the product under vacuum (
mbar) at °C for 4 hours.-
Expected Yield: 65–80%.[1]
-
Melting Point Check: Target
°C.
-
Reactivity Profile & Applications in Drug Development
DHDMI is not merely a passive scaffold; it is a "masked" bis-electrophile.[1] Under acidic conditions, the hydroxyl groups become leaving groups, generating cyclic
Key Transformations
-
Amidoalkylation (C-C Bond Formation): In the presence of Lewis acids, DHDMI reacts with electron-rich aromatics (Friedel-Crafts type) or active methylene compounds.[1] This allows the attachment of pharmacophores to the C4/C5 positions.[1]
-
Glycoluril Synthesis: Condensation with a second equivalent of urea (or dimethylurea) yields glycolurils, which are rigid, bicyclic scaffolds used in supramolecular chemistry (e.g., Bambusurils).
-
Etherification: Reaction with alcohols under acid catalysis yields 4,5-dialkoxy derivatives, improving lipophilicity for drug delivery systems.[1]
Visualization: Reactivity Logic
Figure 2: Divergent synthesis pathways from the DHDMI core via N-acyliminium intermediates.[1]
References
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Synthesis and Characterization
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Glycoluril Precursor Utility
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Physical Properties & Safety
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Medicinal Chemistry Applications
